An In-depth Technical Guide to the Core Properties of Methyl 2-pyridylacetate
An In-depth Technical Guide to the Core Properties of Methyl 2-pyridylacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-pyridylacetate (B8455688) is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of complex molecules. Its unique structure, featuring a pyridine (B92270) ring substituted with a methyl ester group at the 2-position, imparts a distinct reactivity profile that is highly valued in medicinal chemistry, agrochemical research, and materials science. This technical guide provides a comprehensive overview of the fundamental properties of Methyl 2-pyridylacetate, including its physicochemical characteristics, spectral data, synthesis, and key applications, to support its effective utilization in research and development.
Chemical and Physical Properties
Methyl 2-pyridylacetate is a colorless to light yellow liquid under standard conditions. A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of Methyl 2-pyridylacetate
| Property | Value | Reference(s) |
| Chemical Formula | C₈H₉NO₂ | [1][2] |
| Molecular Weight | 151.16 g/mol | [1][2] |
| CAS Number | 1658-42-0 | [1][2] |
| Appearance | Colorless to yellow clear liquid | [3] |
| Boiling Point | 103 °C at 0.5 mmHg | [1] |
| Density | 1.119 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.506 | [1] |
| Flash Point | 113 °C (closed cup) | [1] |
| Solubility | Soluble in common organic solvents. |
Spectroscopic Data
The structural elucidation of Methyl 2-pyridylacetate is supported by various spectroscopic techniques. The characteristic signals in its ¹H NMR, ¹³C NMR, and IR spectra are summarized below.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹H NMR Spectral Data for Methyl 2-pyridylacetate
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.55 | d | 1H | H6 (Pyridine) |
| ~7.70 | td | 1H | H4 (Pyridine) |
| ~7.30 | d | 1H | H3 (Pyridine) |
| ~7.20 | dd | 1H | H5 (Pyridine) |
| ~3.85 | s | 2H | -CH₂- |
| ~3.70 | s | 3H | -OCH₃ |
Note: Predicted chemical shifts based on typical values for similar structures. Actual values may vary depending on the solvent and experimental conditions.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: ¹³C NMR Spectral Data for Methyl 2-pyridylacetate
| Chemical Shift (δ) ppm | Assignment |
| ~171.0 | C=O (Ester) |
| ~155.0 | C2 (Pyridine) |
| ~149.5 | C6 (Pyridine) |
| ~137.0 | C4 (Pyridine) |
| ~124.0 | C3 (Pyridine) |
| ~122.5 | C5 (Pyridine) |
| ~52.0 | -OCH₃ |
| ~43.0 | -CH₂- |
Note: Predicted chemical shifts based on typical values for pyridine derivatives and esters.[4][5] Actual values may vary.
Infrared (IR) Spectroscopy
Table 4: IR Spectral Data for Methyl 2-pyridylacetate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2950 | Medium | Aliphatic C-H Stretch |
| ~1740 | Strong | C=O Stretch (Ester) |
| ~1600, ~1570 | Medium-Strong | C=C and C=N Ring Stretching (Pyridine) |
| ~1435 | Medium | CH₂ Bend |
| ~1220 | Strong | C-O Stretch (Ester) |
| ~750 | Strong | C-H Out-of-plane Bend (Pyridine) |
Note: Characteristic absorption frequencies based on typical values for similar functional groups.[6][7]
Experimental Protocols
Synthesis of Methyl 2-pyridylacetate
A common and efficient method for the synthesis of Methyl 2-pyridylacetate is the Fischer esterification of 2-pyridylacetic acid hydrochloride with methanol (B129727), catalyzed by an acid.
Materials:
-
2-Pyridylacetic acid hydrochloride
-
Methanol (reagent grade)
-
Thionyl chloride or a strong acid catalyst (e.g., concentrated sulfuric acid)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane or other suitable organic solvent
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-pyridylacetic acid hydrochloride in an excess of methanol.
-
Cool the mixture in an ice bath and slowly add thionyl chloride or a few drops of concentrated sulfuric acid.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Neutralize the residue by carefully adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Methyl 2-pyridylacetate.
Purification
The crude product can be purified by vacuum distillation to yield a high-purity liquid.[8]
Procedure for Vacuum Distillation:
-
Set up a fractional distillation apparatus for vacuum distillation.
-
Place the crude Methyl 2-pyridylacetate in the distillation flask.
-
Slowly reduce the pressure to the desired level (e.g., 0.5 mmHg).
-
Gradually heat the distillation flask.
-
Collect the fraction that distills at the appropriate temperature (approximately 103 °C at 0.5 mmHg).
Reactivity and Applications
The chemical reactivity of Methyl 2-pyridylacetate is centered around the ester functionality and the pyridine ring. The methylene (B1212753) group adjacent to the carbonyl is acidic and can be deprotonated to form a nucleophilic enolate, which can participate in various carbon-carbon bond-forming reactions. The pyridine nitrogen is basic and can be protonated or alkylated.
This versatile reactivity makes Methyl 2-pyridylacetate a valuable intermediate in the synthesis of numerous target molecules.
Pharmaceutical and Agrochemical Synthesis
Methyl 2-pyridylacetate is a key precursor in the development of various pharmaceuticals and agrochemicals.[9][10] The pyridine moiety is a common scaffold in many biologically active compounds, and the ester group provides a convenient handle for further chemical modifications. Its derivatives have been incorporated into molecules with a wide range of therapeutic and pesticidal activities.[9][11]
Functional Materials and Specialty Chemicals
The unique electronic properties of the pyridine ring make Methyl 2-pyridylacetate a useful building block for the synthesis of functional materials with specific optical or electronic characteristics.[9] Furthermore, the nitrogen atom in the pyridine ring can act as a ligand to coordinate with metal ions, making its derivatives valuable in the development of catalysts and specialty chemicals.[9]
Safety and Handling
Methyl 2-pyridylacetate is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[1]
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing vapors or mist.
-
Store in a tightly closed container in a cool, dry place away from incompatible materials.
In case of exposure, seek immediate medical attention.
Conclusion
Methyl 2-pyridylacetate is a fundamentally important chemical intermediate with a diverse range of applications, particularly in the fields of drug discovery and agrochemical development. Its well-defined physicochemical properties, combined with its versatile reactivity, make it an invaluable tool for synthetic chemists. This technical guide provides the core information necessary for researchers and scientists to safely handle and effectively utilize Methyl 2-pyridylacetate in their synthetic endeavors.
References
- 1. 2-吡啶乙酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. Methyl 2-Pyridylacetate | 1658-42-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 4. testbook.com [testbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
